Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate
Description
Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with methyl groups at the 1- and 3-positions, two ketone oxygen atoms at the 2- and 4-positions, and a methyl thio-propanoate side chain at the 5-position.
Key characteristics:
- Molecular formula: Likely C₁₃H₁₅N₃O₄S (based on structural analogs).
- Functional groups: Methyl ester, thioether, diketone.
- Applications: Intermediate in medicinal chemistry for kinase inhibitors or antiviral agents (inferred from structural analogs in ).
Safety protocols emphasize handling precautions due to its reactive thioether and ester groups, including avoidance of heat and ignition sources.
Properties
IUPAC Name |
methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-7(12(18)20-4)21-8-5-6-14-10-9(8)11(17)16(3)13(19)15(10)2/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIQORCKBRTXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antiviral Properties
Research indicates that Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate exhibits potential anti-HIV activity. Its structural components may inhibit specific biological pathways associated with viral replication. Studies have shown that compounds with similar structures can interfere with the life cycle of viruses by targeting their enzymatic functions or cellular entry mechanisms.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key reactions may include:
- Thioether Formation : The introduction of the thioether group significantly alters the compound's reactivity.
- Carbonyl Reactions : The presence of carbonyl functionalities allows for various nucleophilic attacks and condensation reactions.
These synthetic routes are crucial for developing derivatives that may enhance biological activity or modify pharmacokinetic properties.
Interaction studies involving this compound are essential for understanding its pharmacodynamics. Such studies could include:
- Enzyme Inhibition Assays : To evaluate the compound's ability to inhibit specific enzymes linked to disease processes.
- Cell Viability Tests : To assess cytotoxic effects on various cell lines.
These investigations are critical for determining the viability of the compound as a drug candidate and understanding its mechanism of action .
The potential applications of Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yloxy)propanoate) in medicinal chemistry are significant. Future research should focus on:
- Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its biological effects.
- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- Exploration of Derivatives : Investigating derivatives that may improve efficacy or reduce toxicity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
Functional Group Impact on Properties
- Thioether vs.
- Ester vs. Carboxylic Acid : Methyl esters (as in the target compound) improve cell membrane permeability compared to carboxylic acids (), which are more polar and ionized at physiological pH.
- Halogen Substitution : Chlorine or fluorine substituents () enhance binding to hydrophobic enzyme pockets but may reduce solubility.
Biological Activity
Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex bicyclic structure that includes a pyrido[2,3-d]pyrimidine moiety. Its molecular formula is , and it includes functional groups such as thioester and methyl esters.
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant biological activities through various mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Targeting Kinase Activity :
Biological Activity Data
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| DHFR Inhibition | Dihydrofolate Reductase | 0.5 | |
| Tyrosine Kinase Inhibition | EPH Family Proteins | 0.8 | |
| Anticancer Activity | Various Cancer Cell Lines | 1.0 - 5.0 |
Case Studies
Several studies have documented the efficacy of this compound and its analogs in preclinical settings:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results showed significant inhibition of cell proliferation at concentrations ranging from 1 to 5 µM .
- In Vivo Studies : Another study assessed the compound's effect in animal models of cancer. The results indicated a reduction in tumor size and improved survival rates compared to control groups receiving standard chemotherapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with the pyrido[2,3-d]pyrimidine core. Introduce dimethyl and dioxo groups via alkylation/oxidation steps under anhydrous conditions (e.g., using LDA in THF at −78°C, as described for analogous pyrimidine derivatives in ).
- Step 2 : Incorporate the thioether linkage via nucleophilic substitution. Use methyl 2-mercaptopropanoate as the thiol source, with a base like triethylamine to deprotonate the thiol and activate the pyrimidinyl halide (similar to ).
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (0–25°C) to minimize side reactions. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the structure of this compound be rigorously validated using spectroscopic and analytical techniques?
- Methodology :
- 1H/13C NMR : Assign peaks by comparing to structurally related compounds. For example, the pyrido[2,3-d]pyrimidine core’s aromatic protons appear at δ 7.2–8.5 ppm, while methyl ester groups resonate near δ 3.6–3.8 ppm (see ).
- HRMS : Confirm molecular weight with <2 ppm error. Expected [M+H]+ for C₁₄H₁₅N₃O₄S₂: 362.0632 (calculated via isotopic pattern matching, as in ).
- IR Spectroscopy : Verify carbonyl (C=O) stretches at ~1740–1680 cm⁻¹ and thioether (C-S) at ~650 cm⁻¹ .
Q. What are the key stability considerations for this compound under storage and experimental conditions?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at −20°C in inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group .
- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4–9) via HPLC. The methyl ester group may hydrolyze under basic conditions (pH >8), requiring neutral storage buffers .
Advanced Research Questions
Q. How does the thioether substituent influence the compound’s electronic properties and reactivity compared to oxygen analogs?
- Methodology :
- Computational Analysis : Use DFT calculations (e.g., Gaussian 09) to compare electron density maps of the thioether (C-S) vs. ether (C-O) derivatives. The larger atomic radius of sulfur reduces orbital overlap, lowering resonance stabilization (see for SAR in pyrimidine analogs).
- Experimental Validation : Perform UV-Vis spectroscopy to assess π→π* transitions. Thioether substitution typically red-shifts absorption maxima due to reduced electronegativity .
Q. What strategies can resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodology :
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to eliminate variability. Compare with reference compounds like Ethyl 2-(pyrazolo[3,4-d]pyrimidinyl)thioacetate ().
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to correlate structural features (e.g., substituent electronegativity) with activity trends. Contradictions may arise from differences in cell permeability or off-target effects .
Q. What is the mechanistic basis for this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to pyrimidine-binding enzymes (e.g., dihydrofolate reductase). The thioether may form hydrophobic interactions, while the dioxo group hydrogen-bonds with catalytic residues (see for analogous antifibrotic agents).
- Kinetic Studies : Perform enzyme inhibition assays (e.g., fluorescence quenching) to determine Kᵢ values. Compare to control inhibitors like Methyl 2-(1-(4-chlorophenyl)-4-oxo-pyrazolo[3,4-d]pyrimidinyl)acetate () .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency or selectivity?
- Methodology :
- Substituent Scanning : Synthesize analogs with variations in the pyrido[2,3-d]pyrimidine core (e.g., halogenation at position 6) or ester group (e.g., ethyl vs. tert-butyl). Test in cytotoxicity assays (e.g., MTT).
- Data Analysis : Use QSAR models to correlate logP, polar surface area, and IC₅₀. For example, bulkier ester groups (e.g., tert-butyl) may improve membrane permeability but reduce solubility ( ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Resolution Strategy :
- Purity Assessment : Repeat synthesis with rigorous purification (e.g., preparative HPLC) and compare melting points. Impurities (e.g., unreacted starting materials) can depress melting points ( vs. 16).
- Crystallography : If available, obtain single-crystal X-ray data to confirm structural assignments. Discrepancies in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
